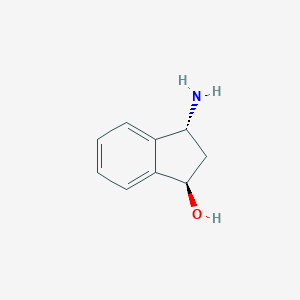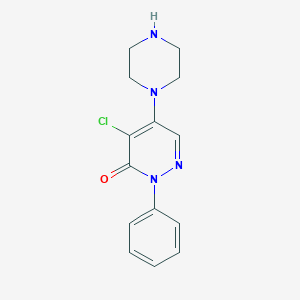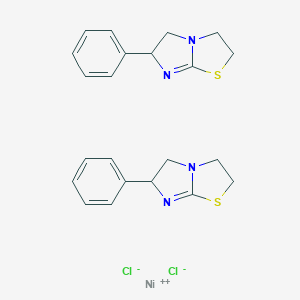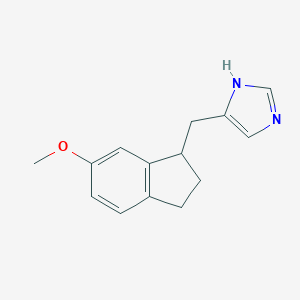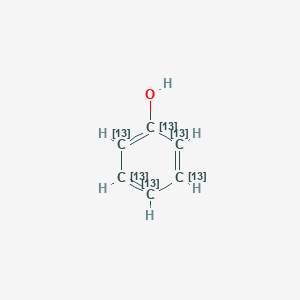
Fenol-13C6
Descripción general
Descripción
Phenol-13C6 is a carbon isotope-labeled phenol compound with the chemical formula C6H6O. It is a colorless crystalline solid or liquid with a characteristic aromatic odor. This compound is primarily used in scientific research for tracer labeling and tracking the dynamic behavior of compounds in various fields such as pharmaceutical research and biochemistry .
Aplicaciones Científicas De Investigación
Phenol-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Phenol-13C6 is employed in metabolic studies to track the incorporation and transformation of phenolic compounds in biological systems.
Medicine: It is used in pharmaceutical research to study the metabolism and pharmacokinetics of drugs containing phenolic structures.
Industry: Phenol-13C6 is used in the synthesis of other labeled compounds for various industrial applications
Mecanismo De Acción
Target of Action
Phenol-13C6, a variant of phenol, is primarily used as an antiseptic and disinfectant . It is active against a wide range of microorganisms, including some fungi and viruses . Phenol-13C6 has been used to disinfect skin, relieve itching, and as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Additionally, it is used in surgical ingrown toenail treatment, a process termed phenolization .
Mode of Action
Phenol-13C6, like its parent compound phenol, interacts with proteins and lipids in the cell membrane, leading to cell lysis and death . It can also denature proteins and disrupt cell membranes, leading to leakage of cell contents .
Biochemical Pathways
Phenol-13C6, as a phenolic compound, is involved in the phenylpropanoid biosynthetic pathway . Phenylalanine ammonia lyase is a prime enzyme for this pathway, connecting primary metabolism to secondary metabolism . During harsh environmental conditions, phenolic compounds are synthesized and accumulated in the host plant to emerge from that stress .
Pharmacokinetics
Phenol, the parent compound, is known to be rapidly absorbed through the skin . It is expected that Phenol-13C6 would have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Phenol-13C6 action is the disruption of microbial cell structures, leading to cell death . In humans, exposure to phenol can cause damage to organs such as the central nervous system, kidneys, liver, pancreas, and spleen . It is also suspected of causing genetic defects .
Action Environment
The action of Phenol-13C6 can be influenced by environmental factors. For instance, its efficacy as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and temperature . It should be stored refrigerated (-5°C to 5°C) and desiccated, and protected from light .
Análisis Bioquímico
Cellular Effects
Phenol, the parent compound, is known to have significant mutagenic and adverse effects on health
Molecular Mechanism
It is known that phenol can inhibit the activity of certain enzymes , but whether Phenol-13C6 has similar effects is not clear.
Temporal Effects in Laboratory Settings
It is known that phenol can be biodegraded under both mesophilic and thermophilic conditions .
Metabolic Pathways
Phenol-13C6 is likely involved in similar metabolic pathways as phenol. Phenol is known to be metabolized by the shikimic acid pathway in plants .
Subcellular Localization
It is known that phenol can rapidly be absorbed through the skin , suggesting it may be able to cross cell membranes.
Métodos De Preparación
Phenol-13C6 can be synthesized through several methods. One common approach involves the reaction of phenol with a carbon isotope-labeled starting material, such as 13C-labeled benzene or sodium carbonate. The reaction conditions typically involve heating the reactants under controlled conditions to ensure the incorporation of the carbon-13 isotope into the phenol structure . Industrial production methods may vary, but they generally follow similar principles to ensure high isotopic purity and yield .
Análisis De Reacciones Químicas
Phenol-13C6 undergoes various chemical reactions, similar to non-labeled phenol. Some of the key reactions include:
Oxidation: Phenol-13C6 can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of phenol-13C6 can yield cyclohexanol using reducing agents like lithium aluminum hydride.
Electrophilic Substitution: Phenol-13C6 is highly reactive in electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of phenol-13C6 typically yields bromophenols, while nitration produces nitrophenols.
Comparación Con Compuestos Similares
Phenol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from non-labeled phenol and other similar compounds. Some similar compounds include:
Pentachlorophenol-13C6: A chlorinated phenol compound labeled with carbon-13, used in environmental studies.
2-Phenyl-13C6-phenol: A phenol derivative labeled with carbon-13, used in chemical synthesis and research
These compounds share similar chemical properties but differ in their specific applications and the presence of additional functional groups.
Propiedades
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-34-7 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


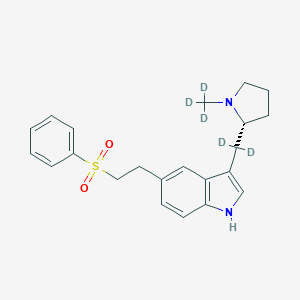
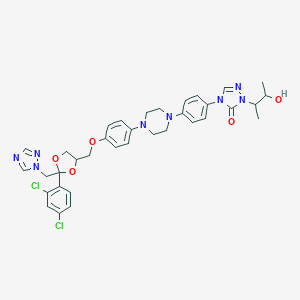
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
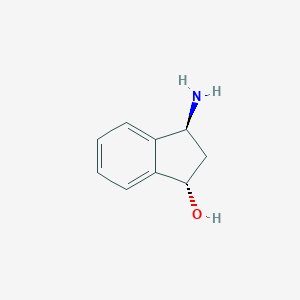
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
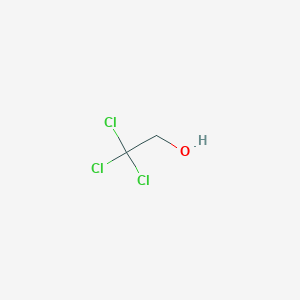
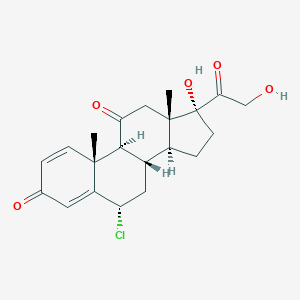
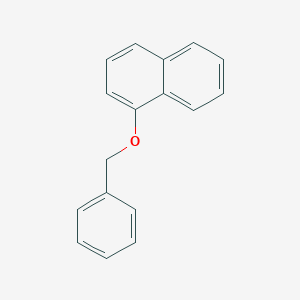
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
